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Compound of Interest

Compound Name: NIC-0102

Cat. No.: B10830893 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) profile of TTI-0102

against its alternatives, immediate-release cysteamine bitartrate (Cystagon®) and delayed-

release cysteamine bitartrate (Procysbi®). The information is supported by available data from

clinical trials in healthy volunteers.

Executive Summary
TTI-0102 is a novel, new chemical entity (NCE) that acts as a prodrug of cysteamine.[1][2] It is

designed to offer an improved pharmacokinetic profile over existing cysteamine formulations,

potentially allowing for once-daily dosing and a better-tolerated side-effect profile.[1][2] TTI-

0102 accomplishes this through a unique two-step metabolic release of cysteamine, which

mitigates the sharp peak in plasma concentration associated with the adverse effects of

immediate-release cysteamine.[1]

Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of TTI-0102, immediate-

release cysteamine bitartrate, and delayed-release cysteamine bitartrate from studies

conducted in healthy volunteers.
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Parameter
TTI-0102 (2400 mg
cysteamine-
equivalent)

Cysteamine
Bitartrate
(Immediate-
Release - 600 mg)

Cysteamine
Bitartrate (Delayed-
Release - 600 mg,
fasted)

Cmax (Maximum

Plasma

Concentration)

3.49 ± 0.95 µg/mL 3.19 ± 1.12 µg/mL
~2.27 µg/mL (29.4 ±

1.7 µM)

Tmax (Time to

Maximum Plasma

Concentration)

Not Reported
~1.25 hours (75 ± 19

min)
~3 hours

AUC (Area Under the

Curve)

Significantly Increased

(278% increase

reported, specific

value not available)

Not Reported in direct

comparison

~487 µgh/mL (6313 ±

329 minµM)

Half-life (t1/2)

>12 hours

(therapeutic levels

maintained)

Short Not Reported

Dosing Frequency
Potential for once-

daily
4 times daily 2 times daily

Note: Values for delayed-release cysteamine bitartrate were converted from µM to µg/mL for

comparison, using the molecular weight of cysteamine (~77.15 g/mol ). Data for TTI-0102 and

immediate-release cysteamine bitartrate are from a head-to-head Phase 1 trial. Data for

delayed-release cysteamine bitartrate is from a separate study in healthy volunteers.

Mechanism of Action: Two-Step Cysteamine
Release
TTI-0102 is an asymmetric disulfide of cysteamine and pantetheine.[1] Its gradual release of

cysteamine is achieved through a two-step metabolic process:

Initial Release in the Gastrointestinal Tract: Upon oral administration, TTI-0102 interacts with

other thiols in the gastrointestinal tract, leading to the initial release of a cysteamine
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molecule.[1]

Enzymatic Release in the Small Intestine: The remaining pantetheine molecule is then

hydrolyzed by enzymes in the small intestine, releasing a second cysteamine molecule and

pantothenic acid (Vitamin B5).[1]

This staged release mechanism is designed to prevent a rapid spike in plasma cysteamine

concentration, which is associated with the gastrointestinal side effects of immediate-release

formulations.[1]
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Caption: Metabolic pathway of TTI-0102 illustrating the two-step release of cysteamine.

Experimental Protocols
The following is a representative experimental protocol for a Phase 1, open-label, dose-

escalation study to evaluate the pharmacokinetics of an orally administered drug like TTI-0102

in healthy volunteers, based on standard clinical trial designs.

1. Study Design:

Type: Open-label, single-center, dose-escalation study.

Population: Healthy adult male and female volunteers, aged 18-55 years.
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Groups: Multiple cohorts, each receiving a single oral dose of the investigational drug at a

different dose level. A control group receiving a standard dose of the active comparator (e.g.,

immediate-release cysteamine bitartrate) is also included.

Primary Objective: To assess the safety and tolerability of single ascending oral doses of the

investigational drug.

Secondary Objective: To characterize the pharmacokinetic profile (Cmax, Tmax, AUC, and

half-life) of the investigational drug and its active metabolite at each dose level and compare

it to the active comparator.

2. Subject Selection:

Inclusion Criteria:

Healthy as determined by medical history, physical examination, vital signs,

electrocardiogram (ECG), and clinical laboratory tests.

Body Mass Index (BMI) within a specified range (e.g., 18-30 kg/m ²).

Willingness to provide written informed consent and to comply with study procedures.

Exclusion Criteria:

History of clinically significant diseases.

Use of any prescription or over-the-counter medications within a specified period before

dosing.

Positive test for drugs of abuse or alcohol.

Pregnancy or lactation.

3. Dosing and Administration:

Subjects are fasted overnight for at least 10 hours before drug administration.
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A single oral dose of the investigational drug or comparator is administered with a

standardized volume of water.

Food is withheld for a specified period (e.g., 4 hours) post-dose. Water is permitted ad

libitum except for a short period around dosing.

4. Pharmacokinetic Sampling:

Serial blood samples are collected in appropriate anticoagulant tubes at pre-defined time

points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours

post-dose).

Plasma is separated by centrifugation and stored frozen (e.g., at -70°C) until analysis.

5. Bioanalytical Method:

Plasma concentrations of the parent drug and its active metabolite(s) are determined using a

validated high-performance liquid chromatography with tandem mass spectrometry (LC-

MS/MS) method.

The method is validated for linearity, accuracy, precision, selectivity, and stability.

6. Pharmacokinetic Analysis:

Pharmacokinetic parameters are calculated from the plasma concentration-time data for

each subject using non-compartmental analysis.

Parameters include:

Cmax (observed maximum plasma concentration).

Tmax (time to reach Cmax).

AUC0-t (area under the plasma concentration-time curve from time zero to the last

quantifiable concentration).

AUC0-inf (area under the plasma concentration-time curve from time zero to infinity).
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t1/2 (terminal elimination half-life).

7. Safety and Tolerability Assessments:

Safety is monitored throughout the study by assessing adverse events, vital signs, ECGs,

and clinical laboratory parameters.

The workflow for such a study can be visualized as follows:
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Caption: A typical workflow for a Phase 1 pharmacokinetic clinical trial.
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Conclusion
The available data from the Phase 1 clinical trial of TTI-0102 suggest a favorable

pharmacokinetic profile compared to immediate-release cysteamine bitartrate. By avoiding a

high Cmax while significantly increasing the overall drug exposure (AUC) and maintaining

therapeutic levels for an extended period, TTI-0102 demonstrates the potential for a once-daily

dosing regimen with improved tolerability. This profile addresses key limitations of current

cysteamine therapies and warrants further investigation in clinical settings for various

indications related to mitochondrial oxidative stress.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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